![molecular formula C8H5FN2O2 B2480898 6-Cyano-3-fluoropyridin-2-yl acetate CAS No. 1189757-54-7](/img/structure/B2480898.png)
6-Cyano-3-fluoropyridin-2-yl acetate
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Overview
Description
Synthesis Analysis
The synthesis of related cyano and fluoropyridine derivatives has been achieved through various methods, including water-mediated synthesis and one-pot reactions. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate have been synthesized by reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, demonstrating a method for creating similar compounds (Chunikhin & Ershov, 2021).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as FT-IR, NMR, and X-ray diffraction, providing insights into the molecular geometry and electronic structure (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of cyano and fluoropyridine derivatives, including their potential in facilitating various chemical reactions, have been a subject of study. For instance, the synthesis of 3-cyano-2-fluoropyridines achieved via nucleophilic substitution highlights the chemical versatility of these compounds (Shestopalov et al., 2009).
Physical Properties Analysis
The physical properties, such as solid-state fluorescence, of derivatives have been explored to understand their potential applications in materials science. The compounds show solid-state fluorescence with emission maxima in specific ranges, indicating their utility in optical applications (Chunikhin & Ershov, 2021).
Chemical Properties Analysis
The chemical properties, including the reactivity and stability of these compounds, have been studied extensively. For example, the facile synthesis of functionalized 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates showcases the diverse chemical reactivity and potential applications of cyano and fluoropyridine derivatives in pharmaceutical and medicinal chemistry (Mukherjee & Das, 2016).
Scientific Research Applications
Metabolic Characterization and Cyanide Detection
6-Cyano-3-fluoropyridin-2-yl acetate derivatives have been used in studies exploring their metabolic characterization. For instance, compound I (2-{6-cyano-3-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-2-oxopyrazin-1(2H)-yl]-N-[(3-fluoropyridin-2-yl)methyl]acetamide) underwent oxidative bioactivation, leading to the generation of cyanide, which was quantitatively analyzed using spectrophotometric and HPLC methods (Lin et al., 2005).
Synthesis and Computational Studies
This compound compounds were synthesized and characterized through experimental and computational chemistry methods. These compounds have shown potential applications in non-linear optical (NLO) properties and molecular docking analyses, indicating their relevance in pharmaceutical and medicinal chemistry (Jayarajan et al., 2019).
Pyran Fused Aziridines
Novel 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate scaffolds, synthesized from related cyano compounds, showed potential for use in structure-activity relationship (SAR) studies in pharmaceutical and medicinal chemistry. These compounds were synthesized using iodobenzene diacetate as an oxidant, highlighting their utility in creating new molecular structures for various applications (Mukherjee & Das, 2016).
Anticancer Activity and Tubulin Polymerization
Some this compound derivatives have been explored for their potential in anticancer activity. Molecular docking studies suggested that these compounds could interact with the colchicine binding site of tubulin, contributing to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
Antibacterial Agents and Synthesis Methods
Derivatives of this compound have been synthesized and evaluated for their potential as antibacterial agents. These compounds have been prepared with various substituents, including chloro and cyano groups, and have shown promising antibacterial activity in vitro (Matsumoto et al., 1984).
Synthesis of Complexes for Catalysis
This compound compounds have been used in the synthesis of nickel(II) complexes. These complexes are investigated for their potential in catalyzing reactions such as alkane hydroxylation and O-arylation of phenol, demonstrating the role of such compounds in developing catalysts for chemical reactions (Kerbib et al., 2020).
Mechanism of Action
Target of Action
It is known that fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds
Mode of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Result of Action
As a fluoropyridine, it is known to possess interesting physical, chemical, and biological properties .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
properties
IUPAC Name |
(6-cyano-3-fluoropyridin-2-yl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5(12)13-8-7(9)3-2-6(4-10)11-8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMDLBXJRJGQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=N1)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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